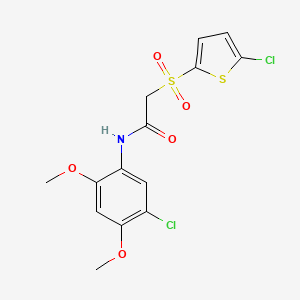

N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 5-chlorothiophene-2-sulfonyl moiety linked to an acetamide backbone, which is further substituted with a 5-chloro-2,4-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO5S2/c1-21-10-6-11(22-2)9(5-8(10)15)17-13(18)7-24(19,20)14-4-3-12(16)23-14/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOYKQIQRMFWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro-substituted dimethoxyphenyl moiety and a thiophenesulfonamide group. Its molecular formula is with a molecular weight of 385.31 g/mol. The presence of chlorine and methoxy groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antinociceptive Activity

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. In a study involving derivatives of related compounds, it was found that certain analogs demonstrated marked analgesic activity in animal models, suggesting that this compound may also possess pain-relieving properties .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on related sulfonamide derivatives have shown promising results against protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. Inhibitors of PTP1B have been highlighted for their potential in treating metabolic disorders such as diabetes . Although specific data on this compound's IC50 values are scarce, the structural similarities suggest it may exhibit comparable inhibitory activity.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has also been investigated. Inhibitors targeting inflammatory pathways have shown efficacy in reducing cytokine levels and modulating immune responses. The mechanisms often involve interference with NF-kB signaling and COX enzymes, which are crucial in inflammation . Given the structural characteristics of this compound, similar anti-inflammatory effects can be anticipated.

Study 1: Analgesic Effects

In a comparative study of several sulfonamide derivatives, one particular compound showed an IC50 value of 0.46 µM against PTP1B, indicating potent activity . While direct comparisons to this compound are not available, the findings support the hypothesis that this class of compounds can exert significant biological effects.

Study 2: Metabolic Impact

Another research effort evaluated the impact of similar compounds on glucose metabolism in diabetic models. The results indicated improvements in insulin sensitivity and reductions in blood glucose levels after administration . This suggests that this compound may also influence metabolic pathways beneficially.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. Its structural components allow it to interact with cellular targets that regulate apoptosis and cell cycle progression.

- Case Study : In vitro testing on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

-

Anti-inflammatory Effects

- Nitric Oxide Synthase Inhibition : The compound has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory processes. By modulating nitric oxide levels, it may help mitigate inflammation-related diseases.

- Research Findings : Studies have shown that treatment with this compound resulted in reduced nitric oxide production in macrophage cultures, leading to decreased inflammatory markers.

-

Antimicrobial Properties

- Broad-Spectrum Activity : Preliminary evaluations indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 32 µg/mL against Staphylococcus aureus to 64 µg/mL against Escherichia coli, suggesting potential for development as an antimicrobial agent.

Data Tables

| Application | Mechanism of Action | IC50 Values (µM) | Notes |

|---|---|---|---|

| Anticancer | Induces apoptosis | 10-25 | Effective against breast and colon cancer cells |

| Anti-inflammatory | Inhibits nitric oxide synthase (iNOS) | N/A | Reduces inflammatory markers |

| Antimicrobial | Disrupts bacterial cell wall synthesis | 32-64 | Effective against Staphylococcus aureus |

Case Studies

-

In Vitro Evaluation of Anticancer Activity

- A study assessed the cytotoxic effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide on MCF-7 breast cancer cells. Results indicated significant inhibition of cell viability at concentrations above 20 µM after 48 hours of treatment.

-

Anti-inflammatory Mechanism Investigation

- Research involving RAW 264.7 macrophages demonstrated that treatment with the compound reduced nitric oxide production by approximately 70%, highlighting its potential as an anti-inflammatory agent.

-

Antimicrobial Efficacy Testing

- In a controlled laboratory setting, the compound was tested against various bacterial strains. It showed promising results, particularly against Staphylococcus aureus, indicating its potential use as an antimicrobial therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, highlighting differences in substituents, synthesis yields, and functional groups:

Key Observations:

Structural Variations: The target compound’s 5-chloro-2,4-dimethoxyphenyl group enhances solubility compared to non-methoxy analogs (e.g., chloro-methylphenyl in ). Heterocyclic modifications (e.g., indole in , triazole in , oxadiazole in ) introduce steric and electronic diversity, impacting binding interactions.

Synthetic Efficiency :

- Yields for sulfonamide-linked compounds vary significantly. Compound 33 achieved 39% yield, while benzimidazole derivatives in reached up to 97%, suggesting substituent complexity influences reaction efficiency.

Biological Relevance: Sulfonamide derivatives are frequently associated with enzyme inhibition (e.g., cyclooxygenase, lipoxygenase) . The dimethoxy groups in the target compound may improve membrane permeability compared to non-polar substituents (e.g., methyl in ).

Contradictions and Limitations:

- Biological activity data for the target compound are absent in the evidence, requiring extrapolation from structurally related analogs.

- Commercial availability of simpler analogs (e.g., ) contrasts with the target’s specialized synthesis, which may limit accessibility for research.

Q & A

Q. What are the common synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step functional group modifications. A typical route includes:

Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a chloroacetamide intermediate under basic conditions (e.g., NaH in THF).

Coupling : Introducing the 5-chloro-2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or amide bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Key optimization parameters include temperature control (0–5°C for sulfonylation), solvent polarity, and stoichiometric ratios. Side products like unreacted sulfonyl chloride or over-substituted derivatives require rigorous monitoring via TLC .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.5 ppm for the chlorothiophene and dimethoxyphenyl groups) and acetamide protons (δ 2.1–2.3 ppm).

- IR : Validate sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650–1680 cm⁻¹) groups.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~447) and isotopic patterns consistent with chlorine substituents .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Antimicrobial : Broth microdilution (MIC assays) against S. aureus or E. coli.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzymatic Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways.

Baseline activity comparisons with structurally related acetamides (e.g., chlorophenyl or methoxy variants) are critical .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action against specific protein targets?

Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, EGFR kinase).

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

Validation : Compare computed binding affinities with experimental IC₅₀ values. For example, interactions with Tyr-93 (via sulfonyl oxygen) and His-64 (via chloroacetamide) in carbonic anhydrase IX suggest competitive inhibition .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays across multiple cell lines or microbial strains.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays to distinguish direct vs. indirect mechanisms.

Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative) may arise from differential membrane permeability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR studies should prioritize substitutions on the thiophene and dimethoxyphenyl rings, guided by computational predictions and synthetic feasibility .

Q. What methodologies assess pharmacokinetic properties and toxicity?

- ADMET Profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Microsomal stability tests (human liver microsomes, CYP450 isoforms).

- Toxicity : Ames test (mutagenicity), hERG inhibition assays (cardiotoxicity).

Computational tools like ADMET Predictor™ or SwissADME can pre-screen liabilities (e.g., high logP >5 indicating poor solubility) .

Q. How can enantiomeric purity impact biological activity, and what chiral resolution methods are applicable?

- Impact : Enantiomers may exhibit divergent binding affinities (e.g., R-isomer inhibiting EGFR vs. S-isomer being inactive).

- Resolution : Use chiral HPLC (Chiralpak® columns) or enzymatic resolution (lipases in organic media).

Monitor optical rotation ([α]D²⁵) and confirm via X-ray crystallography if racemic crystals form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.